molecular formula C6F13CH2CH2Si(OH)3<br>C8H7F13O3Si B12310329 (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol CAS No. 185911-29-9

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol

Cat. No.: B12310329
CAS No.: 185911-29-9
M. Wt: 426.20 g/mol
InChI Key: UXYQQIJQHQGVRW-UHFFFAOYSA-N
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Description

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is a fluorinated organosilicon compound. It is characterized by the presence of a silanetriol group bonded to a highly fluorinated octyl chain. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol typically involves the reaction of a fluorinated alkylsilane precursor with water or a suitable hydrolyzing agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the hydrolysis process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrolysis of fluorinated alkylsilanes under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.

    Condensation: It can participate in condensation reactions to form siloxane bonds, leading to the formation of polymers and networks.

    Substitution: The fluorinated alkyl chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and acids for hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various silicon-containing polymers. These products retain the unique properties of the fluorinated alkyl chain, such as hydrophobicity and chemical resistance.

Scientific Research Applications

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of fluorinated siloxanes and polymers, which are valuable in coatings, adhesives, and sealants.

    Biology: The compound’s hydrophobic properties make it useful in the development of biomaterials and surface coatings for medical devices.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical implants due to its biocompatibility and chemical stability.

    Industry: The compound is used in the production of high-performance materials, such as water-repellent coatings, lubricants, and protective films.

Mechanism of Action

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol involves its ability to form strong bonds with various substrates through its silanetriol group. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance, making the compound effective in creating durable and protective coatings. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydrophobic surfaces.

Comparison with Similar Compounds

Similar Compounds

    (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)methacrylate: A fluorinated methacrylate used in polymer synthesis.

    (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol): A fluorinated thiol used in surface modification and as a starting material for other fluorinated compounds.

    1H,1H,2H,2H-Perfluorooctyltriethoxysilane: A fluorinated silane used in surface treatments and coatings.

Uniqueness

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is unique due to its combination of a highly fluorinated alkyl chain and a silanetriol group. This combination provides exceptional hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates, making it highly valuable in applications requiring durable and protective coatings.

Properties

CAS No.

185911-29-9

Molecular Formula

C6F13CH2CH2Si(OH)3
C8H7F13O3Si

Molecular Weight

426.20 g/mol

IUPAC Name

trihydroxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

InChI

InChI=1S/C8H7F13O3Si/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22-24H,1-2H2

InChI Key

UXYQQIJQHQGVRW-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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